molecular formula C20H19N3O5 B2582371 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 850780-99-3

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No. B2582371
CAS RN: 850780-99-3
M. Wt: 381.388
InChI Key: AOVKTKCWXDZRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of chemicals that have been synthesized and characterized for their potential applications in medicinal chemistry. Studies have focused on the synthesis of novel compounds with similar structures, evaluating their physicochemical properties through spectroscopy, crystallography, and mass spectrometry. These investigations are crucial for understanding the chemical and structural attributes that contribute to their biological activities and potential therapeutic applications.

Antimicrobial and Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial and antitumor activities. For example, certain derivatives have been synthesized and shown to possess broad-spectrum antitumor activity, with some being more potent than established chemotherapy agents in inhibiting tumor cell lines. Similarly, antimicrobial action against various pathogens has been noted, which is essential for developing new antibiotics in response to rising antimicrobial resistance.

Pharmacophore Modeling

Pharmacophore modeling studies involving quinazoline derivatives, including compounds similar to the one you're interested in, have identified key structural features that contribute to their biological activities. These studies aid in the rational design of new therapeutic agents by identifying critical interactions with biological targets.

Corrosion Inhibition

In addition to biomedical applications, derivatives of this compound have been evaluated for their effectiveness as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. This application is significant for extending the lifespan of metal structures and components in industrial settings.

Anticonvulsant Activity

Compounds structurally related to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide have been investigated for their anticonvulsant activities. Through both in vitro and in vivo studies, certain derivatives have shown promise as potential treatments for convulsive disorders, contributing to the development of new anticonvulsant medications.

These applications underscore the compound's versatility and potential in various scientific and industrial fields. Each research effort contributes to our understanding of its properties, mechanisms of action, and potential for further development into useful products.

For detailed information and studies on the applications mentioned above, you can refer to the following sources:

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c24-18(21-11-13-12-27-16-7-3-4-8-17(16)28-13)9-10-23-19(25)14-5-1-2-6-15(14)22-20(23)26/h1-8,13H,9-12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVKTKCWXDZRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.